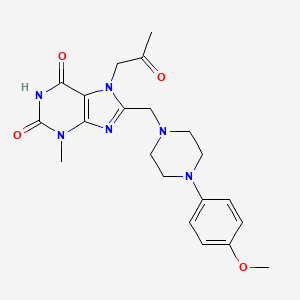
8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative with potential pharmacological properties. It is structurally related to other compounds that have been studied for their biological activity, such as receptor agonism and antiplatelet effects. The compound features a purine core, which is a bicyclic aromatic heterocycle, substituted with various functional groups that could influence its binding to biological targets.
Synthesis Analysis
Although the provided data does not include a direct synthesis of the compound, it is possible to infer from related compounds that the synthesis could involve multiple steps, including the formation of the purine core, followed by the introduction of the piperazine moiety and subsequent modifications to add the methoxyphenyl and oxopropyl groups. The synthesis would likely require careful control of reaction conditions to ensure the correct regioselectivity and to protect functional groups that are sensitive to the reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, which is known to interact with various biological targets, including receptors. The methoxyphenyl group could potentially influence the lipophilicity of the molecule, affecting its ability to cross biological membranes. The purine core is a common scaffold in many biologically active molecules, suggesting that this compound could interact with a range of biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The methoxy group could undergo demethylation under certain conditions, while the piperazine ring could participate in nucleophilic substitution reactions. The purine moiety could be involved in hydrogen bonding due to its nitrogen and oxygen atoms, which could be relevant in its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxyphenyl group suggests that the compound could have moderate lipophilicity, which would influence its solubility and distribution in biological systems. The piperazine ring could contribute to the basicity of the molecule, affecting its solubility in aqueous solutions. The purine core could contribute to the stability of the compound, as purines are known to be stable heterocycles.
The provided data does not include specific physical and chemical properties of the compound, but related compounds have been studied for their pharmacokinetic parameters, such as bioavailability, which is a crucial factor in the development of a drug. For example, a related compound, 3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride, showed a relative bioavailability coefficient of 0.97 upon intravenous administration in rabbit blood plasma, indicating high bioavailability .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives exhibit a wide range of therapeutic uses, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus result in significant differences in medicinal potential, making these compounds flexible building blocks for drug discovery. The research has shown that piperazines can serve as central nervous system agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamines, as well as agents for pain relief and imaging applications. The interest in piperazine-based molecules reflects their broad potential across various diseases, suggesting further therapeutic investigations are highly recommended to explore this versatile pharmacophore (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogs have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a crucial building block in developing potent anti-mycobacterial compounds. The design and structure-activity relationship (SAR) elaboration of piperazine-based anti-TB molecules could lead to safer, selective, and cost-effective anti-mycobacterial agents, addressing gaps and exploiting strategies in TB treatment (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacophoric Activities of Piperazine and Morpholine
The in vitro and in vivo investigations into piperazine and morpholine analogues have unveiled a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent years have seen the development of various methods for synthesizing derivatives of these compounds, showcasing their significant pharmacological potential across multiple therapeutic areas (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Biological and Pharmacological Properties of Osthole
Osthole has been recognized for its diverse pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This showcases the potential of natural compounds related to piperazine derivatives in offering multi-target alternative medicine solutions. The pharmacological activities of osthole and similar compounds are likely related to their modulatory effect on cAMP and cGMP levels, presenting a promising avenue for further research into their mechanisms of action and therapeutic applications (Zhang, Leung, Cheung, & Chan, 2015).
Eigenschaften
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-14(28)12-27-17(22-19-18(27)20(29)23-21(30)24(19)2)13-25-8-10-26(11-9-25)15-4-6-16(31-3)7-5-15/h4-7H,8-13H2,1-3H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNLXVUYBTXTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

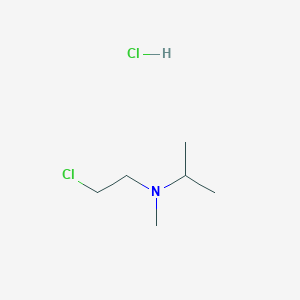
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
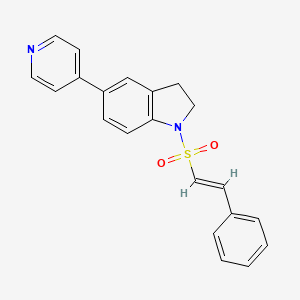
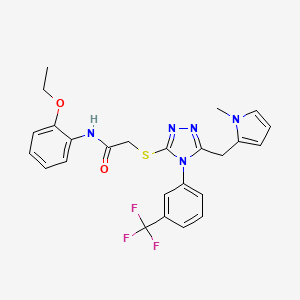
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)
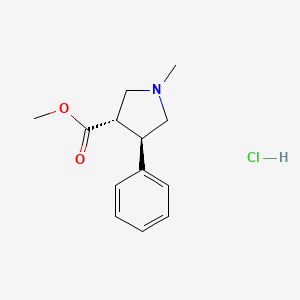

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

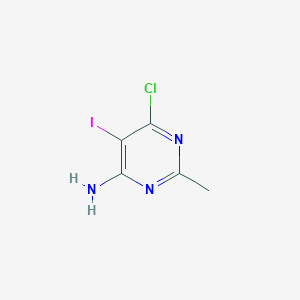
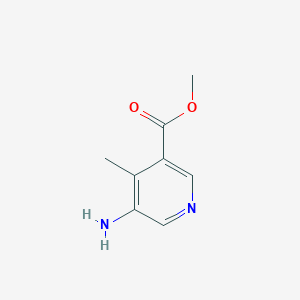
![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)